molecular formula C19H24F3NO3 B13462817 Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13462817
M. Wt: 371.4 g/mol
InChI Key: ZINCFHKNVGGGMO-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl-substituted phenyl ring. The bicyclic core of the molecule is a 3-azabicyclo[3.1.1]heptane, which is a common scaffold in medicinal chemistry due to its rigidity and conformational constraints.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the tert-butyl, hydroxymethyl, and trifluoromethylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the tert-butyl group can lead to a variety of alkylated products.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The bicyclic core provides a rigid framework that can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its combination of a rigid bicyclic core with diverse functional groups. This structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H24F3NO3

Molecular Weight

371.4 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C19H24F3NO3/c1-16(2,3)26-15(25)23-10-17(12-24)8-18(9-17,11-23)13-5-4-6-14(7-13)19(20,21)22/h4-7,24H,8-12H2,1-3H3

InChI Key

ZINCFHKNVGGGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC(=CC=C3)C(F)(F)F)CO

Origin of Product

United States

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